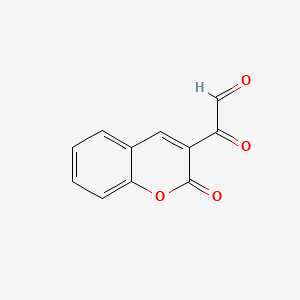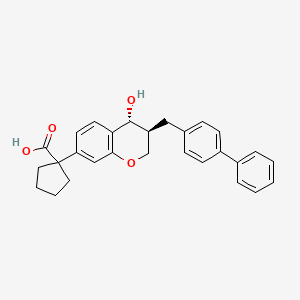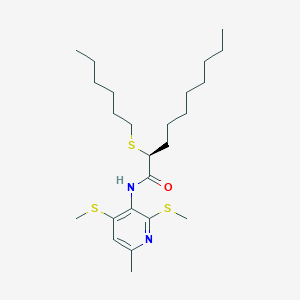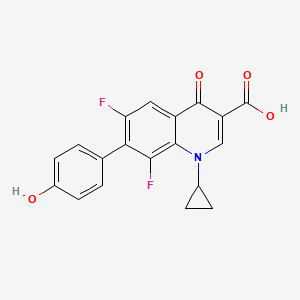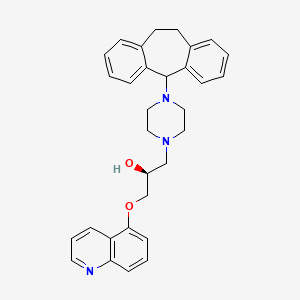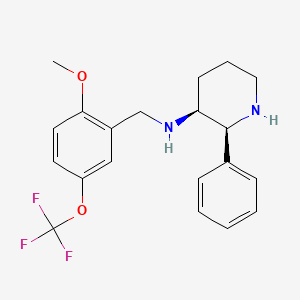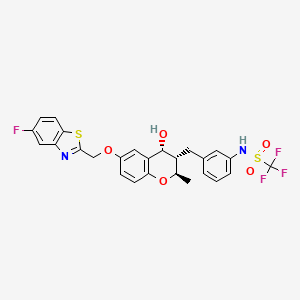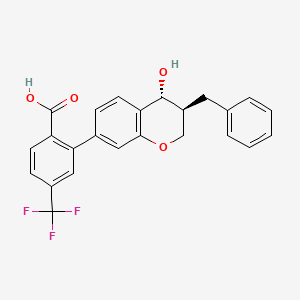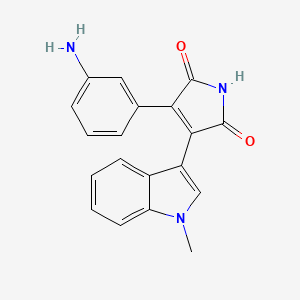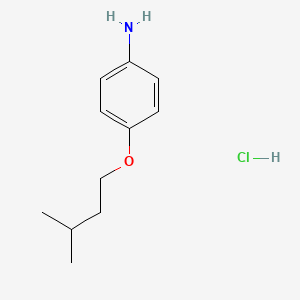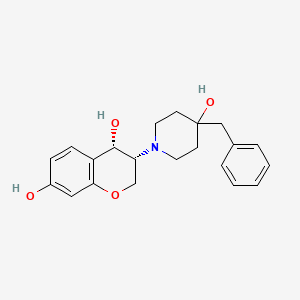![molecular formula C21H19F3N2O2 B1669538 1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one CAS No. 870762-83-7](/img/structure/B1669538.png)
1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one
Vue d'ensemble
Description
CYM 5478 is a sphingosine-1-phosphate receptor 2 (S1P2) agonist (EC50 = 0.78 μM in a reporter assay). It is selective for S1P2 over S1P1 and S1P3-5 in a TGFα-shedding assay (EC50s = 119, 1,690, 1,950, >10,000, and >10,000 nM, respectively). CYM 5478 (0.1-10 μM) reduces serum starvation-induced decreases in C6 rat glioma cell viability. It also reduces accumulation of reactive oxygen species (ROS) and apoptosis induced by cisplatin in C6 cells when used at a concentration of 10 μM.
Novel potent and selective agonist for S1P2
CYM-5478 is a potent, selective agonist for S1P2. Under nutrient-deprivation stress produced by serum-starvation, CYM-5478 induced a statistically significant increase in the viability of C6 cells in a dose dependent manner at concentrations above 100 nM.
Applications De Recherche Scientifique
Conducting Polymers from Pyrrole-Based Monomers
Research has shown that pyrrole-based monomers, such as those related to 1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one, can be used to create conducting polymers. These polymers exhibit low oxidation potentials and high stability in their electrically conducting form, making them promising for applications in electronic and electrochemical devices (Sotzing et al., 1996).
Synthesis of Triazolopyridines and Pyridine Derivatives
The compound's structural components have been utilized in the synthesis of biologically significant triazolopyridines and pyridine derivatives. These derivatives exhibit antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals and biochemistry (Flefel et al., 2018).
Photophysical Properties in Lanthanide Complexes
The pyridine and benzimidazole components found in similar compounds have been used to develop lanthanide complexes with predetermined structural and photophysical properties. These complexes have applications in luminescence and potentially in imaging and sensing technologies (Piguet et al., 1996).
Nucleophilic Trifluoromethoxylation
Compounds with pyridinium trifluoromethoxide structures, similar to the queried compound, have been synthesized for nucleophilic trifluoromethoxylation reactions. This process is significant in organic chemistry for the formation of trifluoromethyl ethers, which are useful in various chemical synthesis applications (Duran-Camacho et al., 2021).
Catalysts in Transfer Hydrogenation of Ketones
Similar compounds have been used in the synthesis of Ruthenium complex catalysts. These catalysts demonstrate high efficiency in the transfer hydrogenation of ketones, a reaction important in chemical manufacturing and pharmaceutical synthesis (Du et al., 2014).
Propriétés
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c1-14-10-18(15(2)26(14)11-16-6-4-3-5-7-16)19(27)13-25-12-17(21(22,23)24)8-9-20(25)28/h3-10,12H,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGTUIDJXHTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one | |
CAS RN |
870762-83-7 | |
| Record name | 1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




